2-Bromo-5-fluoro-3-metilpiridina

Descripción general

Descripción

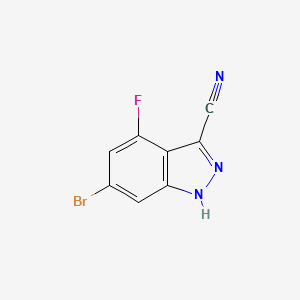

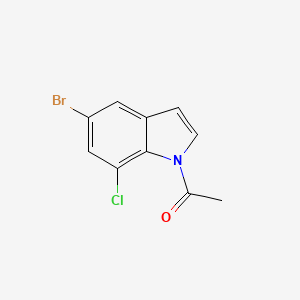

2-Bromo-5-fluoro-3-methylpyridine is an organic compound with the molecular formula C6H5BrFN and a molecular weight of 190.01 g/mol . It is a fluorinated pyridine derivative, which is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds . The compound is characterized by the presence of bromine, fluorine

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

2-Bromo-5-fluoro-3-metilpiridina: es un intermedio valioso en la investigación farmacéutica. Se utiliza en la síntesis de diversos compuestos terapéuticos, incluidos aquellos con posibles propiedades anticancerígenas, antivirales y antiinflamatorias. Su incorporación en las moléculas de fármacos puede mejorar su estabilidad metabólica y mejorar su capacidad de interactuar con los objetivos biológicos .

Química Agrícola

En el campo de la agricultura, este compuesto sirve como precursor para el desarrollo de nuevos herbicidas e insecticidas. La introducción de átomos de flúor en los ingredientes activos puede resultar en agroquímicos con mayor eficacia y menor impacto ambiental .

Ciencia de Materiales

La estructura única del compuesto lo hace adecuado para crear materiales avanzados. Se puede utilizar para sintetizar polímeros y recubrimientos con propiedades específicas, como mayor resistencia al calor o la corrosión .

Síntesis Química

This compound: se utiliza ampliamente en la síntesis orgánica. Actúa como bloque de construcción para construir moléculas complejas a través de diversas reacciones de acoplamiento, que son fundamentales en la creación de compuestos para una mayor investigación y desarrollo .

Ciencia Ambiental

Los investigadores utilizan este compuesto en el estudio de contaminantes ambientales. Se puede utilizar para rastrear las vías de degradación de los compuestos orgánicos en el medio ambiente y ayudar en el desarrollo de procesos químicos más sostenibles .

Bioquímica

En bioquímica, este químico se utiliza para estudiar reacciones catalizadas por enzimas. Puede actuar como sustrato o inhibidor en ensayos enzimáticos, lo que ayuda a comprender las vías bioquímicas y el descubrimiento de nuevos fármacos .

Química Analítica

Este compuesto encuentra aplicaciones en la química analítica como estándar para calibrar instrumentos y desarrollar nuevos métodos analíticos. Ayuda en la cuantificación precisa de sustancias en mezclas complejas .

Nanotecnología

En nanotecnología, This compound se utiliza para modificar las propiedades superficiales de las nanopartículas. Esta modificación puede conducir a la creación de nanopartículas con funcionalidades específicas, útiles en sistemas de administración de fármacos dirigidos .

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which 2-bromo-5-fluoro-3-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-fluoro-3-methylpyridine. For instance, the compound should be stored in a well-ventilated place and kept away from fire sources and high temperatures to prevent fire or explosion . Direct contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of the compound should be prevented .

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-fluoro-3-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in the regulation of inflammatory responses and cellular stress . The interaction between 2-Bromo-5-fluoro-3-methylpyridine and p38α MAPK involves binding to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets.

Cellular Effects

The effects of 2-Bromo-5-fluoro-3-methylpyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Bromo-5-fluoro-3-methylpyridine inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) by blocking the activation of p38α MAPK . This inhibition leads to a reduction in inflammatory responses and has potential therapeutic implications for diseases characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis.

Molecular Mechanism

At the molecular level, 2-Bromo-5-fluoro-3-methylpyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of p38α MAPK, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines. Additionally, 2-Bromo-5-fluoro-3-methylpyridine may interact with other proteins and enzymes involved in cellular stress responses, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-fluoro-3-methylpyridine have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation over extended periods In vitro and in vivo studies have shown that prolonged exposure to 2-Bromo-5-fluoro-3-methylpyridine can lead to sustained inhibition of p38α MAPK activity, resulting in prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-fluoro-3-methylpyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits p38α MAPK activity and reduces inflammation without causing significant toxicity . At higher doses, 2-Bromo-5-fluoro-3-methylpyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

2-Bromo-5-fluoro-3-methylpyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of several metabolites, which may have distinct biological activities

Transport and Distribution

Within cells and tissues, 2-Bromo-5-fluoro-3-methylpyridine is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . Studies have shown that 2-Bromo-5-fluoro-3-methylpyridine can accumulate in certain tissues, including the liver and kidneys, where it may exert its biological effects .

Subcellular Localization

The subcellular localization of 2-Bromo-5-fluoro-3-methylpyridine is critical for its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 2-Bromo-5-fluoro-3-methylpyridine to these compartments, where it can interact with its molecular targets and exert its effects.

Propiedades

IUPAC Name |

2-bromo-5-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBXFAJGMGFVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647481 | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-85-5 | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)